Z-Pro-Phe-OH
Overview
Description
Z-Pro-Phe-OH: , also known as (2S)-2-[(2S)-1-[(benzyloxy)carbonyl]-2-pyrrolidinylcarbonyl]amino]-3-phenylpropanoic acid, is a synthetic dipeptide. It is composed of three amino acids: proline, phenylalanine, and a benzyloxycarbonyl (Z) protecting group. This compound is widely used in peptide synthesis and biochemical research due to its stability and reactivity.
Mechanism of Action
Target of Action
Z-Pro-Phe-OH is a short peptide that has been found to have significant effects on patient-derived melanoma cells . The primary targets of this compound are these melanoma cells, where it exerts cytotoxic and cytostatic effects .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process involves the formation of nanostructures and hydrogels, driven by the Phe-Phe motif present in the compound . These structures can then interact with the melanoma cells, leading to changes in their viability .
Biochemical Pathways
It is known that the compound’s effects are related to its ability to form cyclic peptides . These peptides have been shown to have better biological activity compared to their linear counterparts , suggesting that they may interact with multiple biochemical pathways to exert their effects.
Pharmacokinetics
In silico predictions suggest that cyclic tetrapeptides, like this compound, show a better pharmacokinetic and toxic profile to humans than other similar compounds . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of this compound’s action is a reduction in the viability of melanoma cells . Specifically, one study found that a related compound reduced the viability of melanoma cells to 50% of control at about 10 µM . This suggests that this compound could have significant anticancer effects.
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For example, the compound’s ability to form self-assembled structures may be affected by factors such as pH and temperature . Additionally, the compound’s stability and efficacy may be influenced by the presence of other molecules in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The Z-Pro-Phe-OH dipeptide can be synthesized by coupling Z-Pro-OH and Phe-OH using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as N-methylmorpholine (NMM).
Solution-Phase Peptide Synthesis: This method involves the coupling of Z-Pro-OH and Phe-OH in solution using similar reagents and conditions as SPPS.
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS or solution-phase synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Palladium on carbon (Pd/C) catalyst for hydrogenation or trifluoroacetic acid (TFA) for acidolysis.
Major Products Formed:
Hydrolysis: Proline, phenylalanine, and benzyloxycarbonyl derivatives.
Oxidation: Phenylalanine derivatives.
Substitution: Deprotected peptides and amino acids.
Scientific Research Applications
Chemistry: Z-Pro-Phe-OH is used as a building block in the synthesis of larger peptides and proteins. It serves as a model compound for studying peptide bond formation and cleavage .
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases. It is also used in the development of enzyme inhibitors and substrates for biochemical assays .
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including as drug delivery agents and in the design of peptide-based drugs .
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the production of peptide-based therapeutics and diagnostic tools .
Comparison with Similar Compounds
Z-Pro-Val-OH: A dipeptide composed of proline and valine with a benzyloxycarbonyl protecting group.
Z-Pro-Ala-OH: A dipeptide composed of proline and alanine with a benzyloxycarbonyl protecting group.
Z-Pro-Leu-OH: A dipeptide composed of proline and leucine with a benzyloxycarbonyl protecting group.
Uniqueness: Z-Pro-Phe-OH is unique due to the presence of the phenylalanine residue, which imparts distinct chemical and biological properties. The aromatic side chain of phenylalanine allows for specific interactions with enzymes and receptors, making this compound a valuable tool in biochemical research .
Properties
IUPAC Name |
3-phenyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-20(23-18(21(26)27)14-16-8-3-1-4-9-16)19-12-7-13-24(19)22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUYSWQSSRROPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938398 | |
Record name | N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17350-17-3 | |
Record name | 3-Phenyl-N-(1-((phenylmethoxy)carbonyl)-L-prolyl)-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017350173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC334179 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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